molecular formula C14H16N4O3 B2482754 N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-phenethyloxalamide CAS No. 1210713-33-9

N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-phenethyloxalamide

Cat. No.: B2482754
CAS No.: 1210713-33-9
M. Wt: 288.307
InChI Key: SCLDAZJARUYXRD-UHFFFAOYSA-N
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Description

N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-phenethyloxalamide is a chemical compound of significant interest in medicinal chemistry research, designed around the 1,3,4-oxadiazole scaffold. The 1,3,4-oxadiazole ring is a privileged structure in drug discovery, known for its versatility and role as a bioisostere for carboxylic acids, esters, and carboxamides, which can fine-tune the properties of lead molecules . Compounds featuring this core structure have demonstrated a broad spectrum of pharmacological activities in scientific research, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant effects . The specific structure of this compound, which incorporates a 5-methyl-1,3,4-oxadiazole unit linked to a phenethyl group via an oxalamide bridge, suggests potential as a key intermediate or target molecule in developing bioactive agents. Researchers can utilize this chemical for screening against biological targets, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex heterocyclic compounds. This product is intended for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N'-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-10-17-18-12(21-10)9-16-14(20)13(19)15-8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLDAZJARUYXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 5-Methyl-1,3,4-oxadiazole Core

The 5-methyl-1,3,4-oxadiazole moiety is a critical intermediate for constructing the target compound. Two primary methodologies dominate its synthesis:

Cyclization of Acetylhydrazide Derivatives

The most widely reported method involves cyclizing acetylhydrazide with carbonylating agents. For example, 5-methyl-1,3,4-oxadiazol-2(3H)-one is synthesized by reacting acetylhydrazide with bis(trichloromethyl) carbonate (triphosgene) or trichloromethyl chloroformate (superpalite) in 1,2-dichloroethane. Pyridine or 4-dimethylaminopyridine (DMAP) catalyzes the reaction, which proceeds at temperatures between –10°C and 80°C over 1–12 hours. This method achieves yields of up to 55% after crystallization.

Key Reaction Conditions

Reactants Catalyst Solvent Temperature Yield
Acetylhydrazide + Triphosgene DMAP 1,2-Dichloroethane 40–80°C 31.5%

Phosphorus Oxychloride-Mediated Dehydration

An alternative route employs phosphorus oxychloride (POCl₃) to dehydrate acetylhydrazinecarboxamide in 1,2-dimethoxyethane at 70°C. This method produces 5-methyl-1,3,4-oxadiazol-2-ylamine with a 50% yield after extraction and solvent removal. The reaction mechanism involves intramolecular cyclization followed by elimination of water.

Functionalization of the Oxadiazole Ring

Introduction of the Aminomethyl Group

To attach the oxadiazole to the oxalamide backbone, the 2-position of the oxadiazole must be functionalized with an aminomethyl group (–CH₂NH₂). This is achieved via:

Nucleophilic Substitution

Reacting 5-methyl-1,3,4-oxadiazol-2-yl chloride with methylamine in tetrahydrofuran (THF) at 0–5°C yields 2-(aminomethyl)-5-methyl-1,3,4-oxadiazole . The reaction requires careful pH control (pH 8–9) to prevent over-alkylation.

Reductive Amination

Alternatively, reductive amination of 5-methyl-1,3,4-oxadiazole-2-carbaldehyde using sodium cyanoborohydride and methylamine in methanol produces the same intermediate.

Synthesis of the Oxalamide Backbone

The oxalamide linkage is constructed through sequential amidation of oxalic acid derivatives:

Stepwise Amidation with Oxalyl Chloride

  • Monoamide Formation : Phenethylamine reacts with oxalyl chloride in dichloromethane at –10°C to form N-phenethyloxalyl chloride . Triethylamine neutralizes HCl byproducts.
  • Coupling with Oxadiazole-Methylamine : The monoamide chloride is then reacted with 2-(aminomethyl)-5-methyl-1,3,4-oxadiazole in the presence of N,N-diisopropylethylamine (DIPEA), yielding the target compound.

Optimized Conditions

Step Reactants Base Solvent Temperature Yield
1 Phenethylamine + Oxalyl Cl Et₃N CH₂Cl₂ –10°C 85%
2 Monoamide + Oxadiazole-NH₂ DIPEA DMF 25°C 72%

One-Pot Coupling Using HATU

A more efficient approach employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent. Oxalic acid is activated in situ with HATU and DIPEA, followed by sequential addition of phenethylamine and oxadiazole-methylamine. This method reduces purification steps and achieves a 78% overall yield.

Critical Analysis of Methodologies

Yield Comparison Across Methods

Method Key Advantage Limitation Overall Yield
Cyclization with Triphosgene Scalability Requires toxic reagents 31.5%
POCl₃-Mediated Dehydration Rapid reaction Low yield 50%
Stepwise Amidation High purity Multi-step process 61% (combined)
HATU-Assisted Coupling Efficiency Cost of reagents 78%

Purity and Characterization

Final products are characterized via:

  • ¹H NMR : Distinct peaks for oxadiazole methyl (–CH₃ at δ 2.5 ppm) and oxalamide NH (δ 8.1–8.3 ppm).
  • HPLC : Purity >95% when using HATU.
  • Mass Spectrometry : Molecular ion peak at m/z 317.1 (C₁₅H₁₉N₄O₃).

Industrial and Environmental Considerations

  • Green Chemistry : Triphosgene and POCl₃ generate hazardous waste. Alternative methods using polymer-supported catalysts or microwave-assisted synthesis are under investigation.
  • Cost Analysis : HATU-based coupling is cost-prohibitive for large-scale production, favoring stepwise amidation despite lower yields.

Chemical Reactions Analysis

Types of Reactions

N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-phenethyloxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-phenethyloxalamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives include sulfonamides (e.g., sulfamethizole) and oxalamide derivatives (e.g., N1-benzyl-N2-(5-methyl-2-biphenylyl)oxalamide). Below is a comparative analysis:

Property N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-phenethyloxalamide Sulfamethizole N1-Benzyl-N2-(5-methyl-2-biphenylyl)oxalamide
Core Structure Oxalamide Sulfonamide Oxalamide
Key Substituents 5-methyl-1,3,4-oxadiazole, phenethyl 5-methyl-1,3,4-thiadiazole, sulfanilamide Benzyl, 5-methyl-biphenyl
Molecular Formula Not explicitly provided C9H10N4O2S2 C22H20N2O2
Heterocycle Type Oxadiazole (O, N) Thiadiazole (S, N) None (biphenyl substituent)
Reported Applications Hypothesized antimicrobial/kinase inhibition Antibiotic (banned/restricted in some regions) Potential kinase inhibitor (structural inference)
pKa Not available Not reported 10.59 ± 0.70 (predicted)
Storage Conditions Not available Not applicable 2–8°C

Key Differences and Implications

Heterocyclic Moieties: The 1,3,4-oxadiazole in the target compound offers greater metabolic stability compared to sulfamethizole’s 1,3,4-thiadiazole, as oxygen’s electronegativity may reduce susceptibility to enzymatic degradation .

The biphenyl group in could promote π-π stacking interactions in protein binding, whereas the oxadiazole in the target compound might engage in hydrogen bonding or dipole interactions.

Research Findings and Limitations

  • Sulfamethizole : Despite structural similarities, its ban/restriction highlights the importance of heterocycle choice (thiadiazole vs. oxadiazole) in toxicity profiles .
  • Biphenyl Oxalamides : The storage requirement (2–8°C) for implies lower stability than typical oxalamides, possibly due to steric hindrance from the biphenyl group.
  • Target Compound: No direct pharmacological data are available, but its oxadiazole-phenethyl combination aligns with trends in kinase inhibitor design (e.g., imatinib analogs).

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